molecular formula C14H16O6 B130315 Zhepeiresinol CAS No. 151636-98-5

Zhepeiresinol

Cat. No. B130315
M. Wt: 280.27 g/mol
InChI Key: AUXYOVQIZNPKSO-MWODSPESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zhepeiresinol is a lignan compound that is found in various plants and has been the focus of numerous scientific studies due to its potential health benefits. In

Scientific Research Applications

Structural Identification and Properties

A study isolated a new compound named zhepeiresinol from Fritillaria thumbergii Miq. The structural analysis, using spectroscopic and X-ray diffraction, established its structure as 2-(3',5'-dimethoxy-4'-hjydroxyphenyl)-3,7-dioxabicyclo[3, 3, O]octan-6-one (X. Jin et al., 1993). This provides foundational information for further exploration of its scientific applications.

Potential Pharmacological Effects

Zhepeiresinol, identified as one of the active ingredients in Bulbus fritillariae species, is associated with anti-inflammatory and antimuscarinic effects. These properties are essential for reducing inflammatory responses and are potentially beneficial in treating various conditions, including rheumatoid arthritis (Mengge Zhou et al., 2017).

Broader Context in Biomedical Research

While specific studies on zhepeiresinol are limited, its identification and isolation within broader biomedical research highlight the ongoing efforts to discover and utilize natural compounds for therapeutic purposes. Innovations and discoveries in this field continually contribute to the development of new pharmaceuticals and treatments for various diseases (T. Cech, 2005).

properties

CAS RN

151636-98-5

Product Name

Zhepeiresinol

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

(3S,3aR,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one

InChI

InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m0/s1

InChI Key

AUXYOVQIZNPKSO-MWODSPESSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3COC(=O)[C@H]3CO2

SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2

synonyms

2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one
zhepeiresinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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